![molecular formula C13H21NO2 B3099972 [(2,4-Dimethoxyphenyl)methyl](2-methylpropyl)amine CAS No. 135701-58-5](/img/structure/B3099972.png)
[(2,4-Dimethoxyphenyl)methyl](2-methylpropyl)amine
Overview
Description
(2,4-Dimethoxyphenyl)methylamine
is an organic compound with the molecular formula C13H21NO2
. It is a derivative of amine .
Molecular Structure Analysis
The molecular weight of(2,4-Dimethoxyphenyl)methylamine
is 223.31
. Unfortunately, detailed structural information or diagrams are not available in the sources I found. Chemical Reactions Analysis
While specific chemical reactions involving(2,4-Dimethoxyphenyl)methylamine
are not detailed in the sources I found, 2,4-Dimethoxybenzylamine
is known to be used as an amine nucleophile .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Research on imiquimod, a compound structurally related to "(2,4-Dimethoxyphenyl)methylamine," illustrates the potential of such molecules in developing treatments for various skin disorders and cancers. Imiquimod activates the immune system through localized induction of cytokines, demonstrating significant immunoregulatory, antiviral, antiproliferative, and antitumor activities without inherent antiviral or antiproliferative activity in vitro. This mechanism supports its use as a topical agent for diseases like genital warts, genital herpes, and basal cell carcinoma (Syed, 2001).
Environmental Science
The study of amines and amine-related compounds in surface waters highlights the environmental impact and fate of nitrogen-containing compounds, relevant to the structural class of "(2,4-Dimethoxyphenyl)methylamine." The research identifies anthropogenic and natural sources of these compounds, their pathways of degradation, and the limited but potentially harmful concentrations found in aquatic environments. This knowledge is crucial for assessing the environmental risks associated with new chemical entities and their derivatives (Poste, Grung, & Wright, 2014).
Material Science
In material science, the functionalization of molecules like "(2,4-Dimethoxyphenyl)methylamine" can lead to the development of new polymers and materials with specific properties. For instance, the chemical modification of xylan to produce biopolymer ethers and esters with various functional groups offers insights into the vast potential of utilizing structurally complex amines for creating novel materials with applications ranging from drug delivery to industrial uses (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Mechanism of Action
Target of Action
Similar compounds, such as 2,5-dimethoxy-4-bromoamphetamine (dob), a psychedelic drug and substituted amphetamine of the phenethylamine class of compounds, have been shown to interact with the 5-ht2a, 5-ht2b, and 5-ht2c receptors .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other phenyl isopropylamine derivatives, such as dob, which are known to act as agonists or partial agonists at the 5-ht2 receptor subfamily .
Biochemical Pathways
Based on its structural similarity to other phenyl isopropylamine derivatives, it’s plausible that it may influence the serotonergic system, particularly the 5-ht2 receptor subfamily .
Result of Action
Similar compounds, such as dob, are known to produce psychedelic effects, suggesting that (2,4-dimethoxyphenyl)methylamine may have similar effects .
properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-methylpropan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-10(2)8-14-9-11-5-6-12(15-3)7-13(11)16-4/h5-7,10,14H,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIYSGREOWWVKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dimethoxyphenyl)methyl](2-methylpropyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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